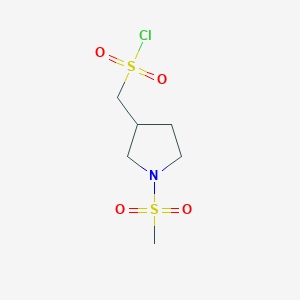![molecular formula C23H22N2OS2 B2783084 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile CAS No. 478081-62-8](/img/structure/B2783084.png)
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 116171-03-0 . It has a molecular weight of 274.37 . The IUPAC name for this compound is 4-amino-5-benzoyl-2-(methylsulfanyl)-3-thiophenecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.科学的研究の応用
Base Mediated Synthesis
Researchers have developed base-promoted synthesis methods for various compounds, potentially applicable to derivatives of thiophene-3-carbonitrile, like 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile. Singh et al. (2014) described a simple and efficient approach for synthesizing amino-aroyl/heteroaroyl/acetyl-naphthalene-carbonitriles, showcasing the versatility of such compounds in chemical synthesis (Singh et al., 2014).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
El-kashef et al. (2007) demonstrated the transformation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines. This work highlights the potential for thiophene-3-carbonitrile derivatives in synthesizing complex heterocyclic structures (El-kashef et al., 2007).
Crystal Structure Studies
The crystal structures of related compounds have been analyzed to understand their molecular configurations, which can be crucial in drug design and materials science. Zhang (2013) studied the crystal structure of a polysubstituted benzene derivative, providing insights into molecular interactions and configurations (Zhang, 2013).
Thermochemistry and Polymorphism
Yu et al. (2000) explored the thermochemistry and conformational polymorphism of hexamorphic crystal systems. This research is relevant for understanding the physical properties and stability of various chemical compounds, including thiophene derivatives (Yu et al., 2000).
Schiff Bases Synthesis
Puthran et al. (2019) synthesized Schiff bases using thiophene-3-carbonitrile derivatives, which were then screened for antimicrobial activity. This demonstrates the potential biomedical applications of thiophene derivatives (Puthran et al., 2019).
Conformational Polymorphism in Pharmaceuticals
Smith et al. (2006) conducted a detailed analysis of molecular structure in polymorphic forms of a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, using solid-state NMR. This research is vital for understanding the polymorphism in pharmaceuticals (Smith et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, it’s recommended to call a poison center or doctor .
特性
IUPAC Name |
4-amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS2/c1-23(2,3)17-11-9-15(10-12-17)14-27-22-18(13-24)19(25)21(28-22)20(26)16-7-5-4-6-8-16/h4-12H,14,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLVPRETBMTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2783002.png)
![(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B2783003.png)

![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)




![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)